molecular formula C20H19BrN6O B2721630 5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 1396843-39-2

5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2721630
CAS No.: 1396843-39-2
M. Wt: 439.317
InChI Key: XEXQDTWWWVHDTB-UHFFFAOYSA-N
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Description

5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is a versatile compound used in various scientific research fields. It exhibits intriguing properties that make it valuable in drug discovery, medicinal chemistry, and molecular biology.

Scientific Research Applications

5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Mechanism of Action

The mechanism of action of 5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate cellular signaling pathways, leading to various biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(4-phenylpiperazin-1-yl)pyridin-3-yl)benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

Compared to similar compounds, 5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its bromine atom and nicotinamide moiety contribute to its distinct reactivity and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN6O/c21-16-10-15(12-22-13-16)20(28)25-18-11-19(24-14-23-18)27-8-6-26(7-9-27)17-4-2-1-3-5-17/h1-5,10-14H,6-9H2,(H,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXQDTWWWVHDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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